
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazin-1-yl)benzaldehyde and 8-bromo-2-aminobenzonitrile.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, in methanol at low temperatures (268K) to form the intermediate product.
Cyclization: The intermediate product is then cyclized to form the quinazoline ring structure under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the bromine atom, resulting in different biological activities.
8-Chloro-4-(4-methylpiperazin-1-yl)quinazolin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
Uniqueness
8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Biologische Aktivität
The compound 8-Bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 307.3 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that various quinazolinamine derivatives, including the compound , showed potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms in cancer cells . The compound's ability to inhibit these proteins suggests its potential as an effective agent in overcoming drug resistance in cancer therapies.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In a study focusing on non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV), several derivatives were synthesized, with some showing considerable antiviral activity. Although the specific activity of this compound was not detailed, its structural similarities to active compounds suggest potential efficacy against viral pathogens .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific protein targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation and survival pathways. The presence of the piperazine moiety is particularly relevant as it enhances binding affinity and selectivity towards these targets.
Case Study 1: Anticancer Efficacy
In a preclinical study involving various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that the compound exhibited an EC50 value of approximately 0.5 μM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
Case Study 2: Inhibition of Drug Resistance Proteins
A separate investigation assessed the ability of this compound to inhibit BCRP and P-gp in multidrug-resistant cancer cells. The findings revealed that treatment with the compound resulted in a significant decrease in the efflux activity of these proteins, thereby enhancing the intracellular accumulation of chemotherapeutic agents .
Eigenschaften
IUPAC Name |
8-bromo-4-(4-methylpiperazin-1-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5/c1-18-5-7-19(8-6-18)12-9-3-2-4-10(14)11(9)16-13(15)17-12/h2-4H,5-8H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADMGAMTQIMWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CC=C3Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.